molecular formula C20H24O9 B1238635 Columbianetin glucopyranoside CAS No. 55836-35-6

Columbianetin glucopyranoside

Cat. No. B1238635
CAS RN: 55836-35-6
M. Wt: 408.4 g/mol
InChI Key: UCJHITBUIWHISE-GGECFJTPSA-N
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Description

Columbianetin glucopyranoside is a bioactive constituent that can be isolated from Angelicae pubescentis radix . It has various biological activities including antiplatelet aggregation, anti-inflammatory, and analgesic activities .


Synthesis Analysis

Columbianetin acetate can be metabolized into columbianetin in vivo . The absolute bioavailability of pure columbianetin acetate is 7.0 ± 4.3%. Other co-existing ingredients in the Angelicae pubescentis radix extract could increase the concentration of its metabolite columbianetin in plasma, and this was caused by columbianetin-β-D-glucopyranoside .


Molecular Structure Analysis

The molecular formula of Columbianetin glucopyranoside is C20H24O9 . Its average mass is 408.399 Da and its monoisotopic mass is 408.142029 Da .


Chemical Reactions Analysis

Columbianetin acetate is rapidly and widely distributed in rats, and eliminated rapidly from plasma . It could be metabolized into columbianetin in vivo .


Physical And Chemical Properties Analysis

Columbianetin glucopyranoside is a powder . Its molecular formula is C20H24O9 and its molecular weight is 408.4 g/mol .

Scientific Research Applications

Bioavailability and Pharmacokinetics

  • Pharmacokinetics and Bioavailability : Columbianetin glucopyranoside and its metabolite, columbianetin, derived from Angelicae pubescentis radix, have been studied for their pharmacokinetics and bioavailability. They exhibit anti-platelet aggregation, anti-inflammatory, and analgesic properties. Notably, columbianetin glucopyranoside has an absolute bioavailability of 5.63 ± 4.42%, with significant accumulation in the ovary and kidney tissues. It is primarily excreted through the fecal route (Zhang et al., 2018).

Distribution and Excretion

  • Distribution in Rat Plasma : Research has shown that columbianetin acetate, a related compound, is rapidly distributed in rats and primarily excreted in feces. This study contributes to understanding the distribution and excretion characteristics of columbianetin and its derivatives (Jiao et al., 2015).

Purification and Analgesic Activity

  • Purifying Process and Analgesic Activity : The purification process of columbianetin-β-D-glucopyranoside from Angelicae Pubescentis Radix was optimized, and its analgesic activity was evaluated using a hot plate test. This study demonstrates its potential as a natural analgesic component (Zhang et al., 2021).

Neuroprotective Activity

  • Neuroprotective Coumarins : A study on the root of Angelica gigas identified columbianetin-O-β-D-glucopyranoside among other coumarins, demonstrating significant neuroprotective activities against glutamate-induced toxicity in rat cortical cells (Kang & Kim, 2007).

Anti-Platelet Aggregation

  • Inhibition of Platelet Aggregation : Coumarins from Angelica pubescents, including columbianetin-β-D-glucopyranoside, showed strong inhibiting activity against platelet aggregation, indicating potential therapeutic applications in cardiovascular health (Li et al., 1989).

Pharmacological Activities in Chronic Diseases

  • Biological Potential in Chronic Diseases : A review of columbianetin, a coumarin class phytochemical found in Angelica archangelica L., highlighted its pharmacological activities, including analgesic, antioxidative, anti-inflammatory, and anti-proliferative activities, indicating its potential in managing chronic diseases (Patel & Patel, 2023).

Phytoalexin Associated with Celery Resistance

  • Role in Celery Pathogen Resistance : Columbianetin has been identified as a phytoalexin associated with celery resistance to pathogens during storage, suggesting its role in plant defense mechanisms (Afek et al., 1995).

Safety And Hazards

Columbianetin glucopyranoside should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(8S)-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-20(2,29-19-17(25)16(24)15(23)12(8-21)27-19)13-7-10-11(26-13)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13+,15-,16+,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHITBUIWHISE-GGECFJTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204429
Record name Columbianetin glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Columbianetin glucopyranoside

CAS RN

55836-35-6
Record name Columbianetin glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbianetin glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Tian, L Sun, B Chi, Z Du, X Zhang, Y Liu… - … of Chromatography B, 2022 - Elsevier
Traditional Chinese medicine is a rich source of natural products and has a long history of use because of its remarkable clinical efficacy. In the present study, the chemical constitutes of …
Number of citations: 3 www.sciencedirect.com

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